molecular formula C12H8Cl2FN B1459842 3-(2,3-Dichlorophenyl)-2-fluoroaniline CAS No. 1361856-82-7

3-(2,3-Dichlorophenyl)-2-fluoroaniline

Cat. No.: B1459842
CAS No.: 1361856-82-7
M. Wt: 256.1 g/mol
InChI Key: FNSKYNBKHZDOIV-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-2-fluoroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to an aniline group. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(2,3-Dichlorophenyl)-2-fluoroaniline”. For instance, some aniline derivatives act as partial agonists at central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors and as antagonists at serotonin 5-HT 2A receptors .

Safety and Hazards

The safety and hazards associated with “3-(2,3-Dichlorophenyl)-2-fluoroaniline” would depend on its specific properties. For instance, 2,3-Dichlorophenyl isocyanate is classified as acutely toxic if swallowed, inhaled, or comes into contact with skin .

Future Directions

The future directions for research on “3-(2,3-Dichlorophenyl)-2-fluoroaniline” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, pyrazine-based small molecules have been designed and synthesized for potential use in the treatment of schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-2-fluoroaniline typically involves the reaction of 2,3-dichloroaniline with fluorinating agents under controlled conditions. One common method includes the use of diethanolamine and hydrogen bromide at high temperatures, followed by the addition of 2,3-dichloroaniline . The reaction is maintained until completion, and the product is purified through vacuum rectification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-2-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The compound can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Fluorinating Agents: Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used for introducing fluorine atoms.

Major Products Formed

The major products formed from these reactions include various substituted anilines, imines, and other aromatic compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorophenyl)-2-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FN/c13-9-5-1-3-7(11(9)14)8-4-2-6-10(16)12(8)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSKYNBKHZDOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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